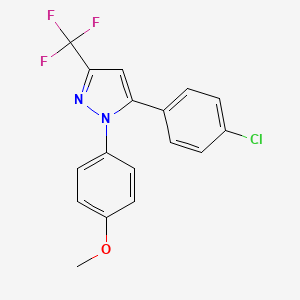

SC-560

Übersicht

Beschreibung

Diese Verbindung wurde während der Entwicklung von COX-2-selektiven Inhibitoren identifiziert und hat eine signifikante Selektivität für COX-1 gegenüber COX-2 gezeigt . SC-560 wurde hinsichtlich seines Potenzials untersucht, Entzündungen und Tumorentstehung zu reduzieren, ohne die gastrointestinale Toxizität, die mit traditionellen nichtsteroidalen Antirheumatika (NSAR) verbunden ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion von 4-Chlorphenylhydrazin mit 4-Methoxybenzoylchlorid unter Bildung des entsprechenden Hydrazone. Dieses Zwischenprodukt wird dann mit Trifluoressigsäure cyclisiert, um this compound zu ergeben . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Methanol, Ethanol, Ethylacetat, Hexan und Aceton für die Kristallisation .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise unter Trockenheit bei Temperaturen zwischen 2–8 °C gelagert, um die Stabilität zu erhalten .

Wissenschaftliche Forschungsanwendungen

SC-560 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Erforscht auf sein potenzielles therapeutisches Wirkungsspektrum bei der Reduktion von Entzündungen, Tumorentstehung und Neuroinflammation

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv das Cyclooxygenase-1-Enzym hemmt, das die Umwandlung von Arachidonsäure in Prostaglandin H2 katalysiert, einen Vorläufer anderer Prostaglandine und Thromboxane . Diese Hemmung reduziert die Produktion von Prostaglandinen, die an Entzündungen und Schmerzen beteiligt sind . This compound zeigt eine 700-fache Selektivität für COX-1 gegenüber COX-2, was es zu einem hochspezifischen Inhibitor macht .

Wirkmechanismus

Target of Action

SC-560 primarily targets Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of other prostaglandins and thromboxane . These lipid mediators are important in inflammation and pain, as well as in normal physiological functions .

Mode of Action

This compound interacts with COX-1 by inhibiting its activity . It has an IC50 value of 9 nM for COX-1, showing a 700-fold selectivity for COX-1 over COX-2 . This means that this compound is highly selective for COX-1 and can effectively inhibit its function at low concentrations .

Biochemical Pathways

The inhibition of COX-1 by this compound affects the conversion of arachidonic acid to PGH2 . This results in a decrease in the production of prostaglandins and thromboxane, lipid mediators that play important roles in inflammation and pain .

Pharmacokinetics

This compound has been shown to be orally active in rats . Its bioavailability is low and formulation-dependent . When administered orally to rats as a suspension in 1% methylcellulose, the mean bioavailability is only 5% of the dose . Altering the oral dosage formulation by dissolving in polyethylene glycol 600 improves the bioavailability to only 15% .

Result of Action

The inhibition of COX-1 by this compound results in a decrease in the production of COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 . This suggests that the anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) require the inhibition of both COX-1 and COX-2 .

Action Environment

The action of this compound is influenced by environmental factors such as the formulation in which it is administered . The bioavailability of this compound is significantly affected by the formulation, with different formulations resulting in different levels of bioavailability . Therefore, the efficacy and stability of this compound can be influenced by the environment in which it is administered .

Biochemische Analyse

Biochemical Properties

SC-560 plays a crucial role in biochemical reactions by selectively inhibiting the enzyme cyclooxygenase-1 (COX-1). COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor of various prostaglandins and thromboxane . This compound exhibits an IC50 value of 9 nM for COX-1, indicating its high potency . The compound interacts with COX-1 by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid . This selective inhibition of COX-1 by this compound leads to a reduction in the production of prostaglandins and thromboxane, which are involved in inflammation and pain .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In human ovarian cancer xenografts, this compound, in combination with cisplatin or taxol, significantly inhibited angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and microvessel density (MVD) . Additionally, this compound has been found to improve hepatopulmonary syndrome in cirrhotic rats by mitigating hypoxia and intrapulmonary shunts through the down-regulation of COX-, NFκB-, and VEGF-mediated pathways . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to anti-inflammatory and anti-angiogenic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of COX-1. By binding to the active site of COX-1, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This inhibition reduces the production of prostaglandins and thromboxane, which are key mediators of inflammation and pain . Additionally, this compound has been shown to induce apoptosis in human hepatocellular carcinoma cells by decreasing the levels of anti-apoptotic proteins such as survivin and XIAP, and activating caspase-3 and -7 in a dose- and time-dependent manner . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a dose- and time-dependent inhibitory effect on the growth of human hepatocellular carcinoma cells . The compound also induces apoptosis in these cells in a time-dependent manner by decreasing the levels of anti-apoptotic proteins and activating caspases . Additionally, this compound has been shown to reduce the expression of VEGF and MVD in human ovarian cancer xenografts over a 21-day treatment period . These findings indicate that this compound’s effects on cellular function and gene expression are sustained over time in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to inhibit COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 production . The compound did not affect acute inflammation or hyperalgesia when administered in the rat footpad . In cirrhotic rats, this compound improved hepatopulmonary syndrome by mitigating hypoxia and intrapulmonary shunts at specific dosages . These studies suggest that this compound’s effects are dose-dependent, with higher doses potentially leading to more pronounced therapeutic effects.

Metabolic Pathways

This compound is involved in the metabolic pathways associated with the inhibition of COX-1. By selectively inhibiting COX-1, this compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby decreasing the production of prostaglandins and thromboxane . This inhibition affects the metabolic flux of arachidonic acid and alters the levels of downstream metabolites involved in inflammation and pain . Additionally, this compound’s poor bioavailability following oral administration suggests that its metabolic pathways may involve limited absorption and rapid clearance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s poor solubility in water and limited bioavailability following oral administration indicate that its transport and distribution are influenced by its physicochemical properties . In rats, this compound has been shown to inhibit COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 production, suggesting that the compound is effectively distributed to these tissues

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target enzyme, COX-1. By binding to the active site of COX-1, this compound exerts its inhibitory effects within the cellular compartments where COX-1 is localized . This includes the endoplasmic reticulum and the nuclear envelope, where COX-1 is known to reside . The selective inhibition of COX-1 by this compound within these subcellular compartments highlights the compound’s targeted mechanism of action and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SC-560 involves the reaction of 4-chlorophenylhydrazine with 4-methoxybenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized with trifluoroacetic acid to yield this compound . The reaction conditions typically involve the use of organic solvents such as methanol, ethanol, ethyl acetate, hexane, and acetone for crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored desiccated at temperatures between 2–8°C to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SC-560 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu seinen Oxidationsprodukten begrenzt sind.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Trifluormethylgruppe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Trifluoressigsäure zur Cyclisierung und verschiedene organische Lösungsmittel zur Kristallisation . Die Reaktionsbedingungen beinhalten oft Raumtemperatur und Atmosphärendruck.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise führt die Cyclisierung mit Trifluoressigsäure zur Pyrazolringstruktur .

Vergleich Mit ähnlichen Verbindungen

SC-560 wird mit anderen COX-1-selektiven Inhibitoren wie Mofezolac verglichen. Beide Verbindungen zeigen eine hohe Selektivität für COX-1, aber this compound hat sich als selektiver und potenter erwiesen . Andere ähnliche Verbindungen sind Celecoxib, ein COX-2-selektiver Inhibitor, und Indomethacin, das sowohl COX-1 als auch COX-2 hemmt .

Liste ähnlicher Verbindungen

- Mofezolac

- Celecoxib

- Indomethacin

This compound zeichnet sich durch seine hohe Selektivität für COX-1 und seine potenziellen therapeutischen Anwendungen bei der Reduktion von Entzündungen und Tumorentstehung ohne die gastrointestinalen Nebenwirkungen aus, die mit traditionellen NSAR verbunden sind .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUGCKBLVKJMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401775 | |

| Record name | SC-560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188817-13-2 | |

| Record name | 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188817-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SC 560 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188817132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC-560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SC-560 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

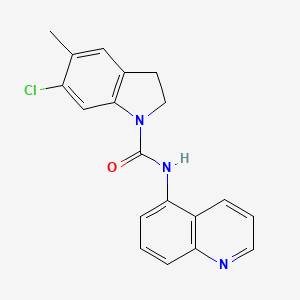

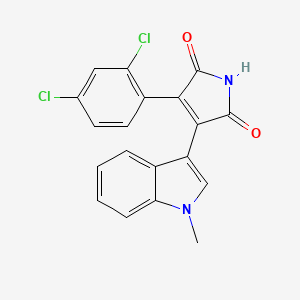

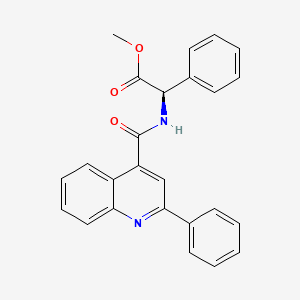

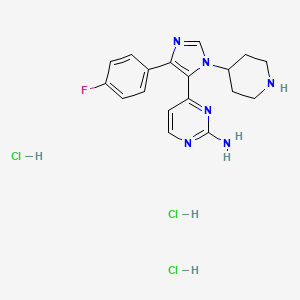

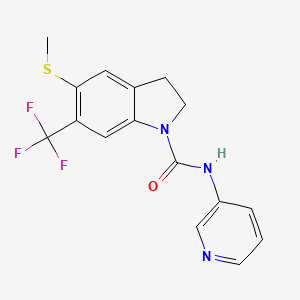

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1680805.png)

![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)